![molecular formula C16H25NO2 B1305810 2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine CAS No. 400748-66-5](/img/structure/B1305810.png)
2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine" is a derivative of tetrahydro-pyran with a methoxy-phenyl group and an ethylamine moiety. This structure suggests potential biological activity, possibly in the realm of neurotransmitter uptake inhibition, which is a common target for antidepressant drugs .
Synthesis Analysis
The synthesis of related tetrahydro-pyran derivatives has been explored in various studies. For instance, a protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation has been reported, which offers advantages such as shorter reaction times and higher yields . Additionally, the synthesis of dihydro-2-disubstituted-2H-pyran-3(4H)-ones and related compounds has been achieved through hydrogenolysis and subsequent chemical transformations . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydro-pyran derivatives can be complex, with the potential for multiple stereocenters and substituents affecting the overall conformation and reactivity. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using X-ray crystallography, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The reactivity of tetrahydro-pyran derivatives can vary depending on the substituents present. For instance, the reaction of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds can lead to the formation of 2H-pyran-2-ones . Similarly, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with various amines has been shown to yield corresponding diamides . These reactions highlight the versatility of tetrahydro-pyran derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-pyran derivatives are influenced by their molecular structure. The presence of methoxy and phenyl groups can affect the compound's lipophilicity, solubility, and potential to interact with biological targets. For example, the antidepressant activity of certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has been linked to their ability to inhibit neurotransmitter uptake, with modifications at the aryl ring enhancing this activity . The physical properties such as melting point, boiling point, and solubility would be determined by the specific functional groups and overall molecular geometry.
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, similar compounds have been studied for their safety and hazards1314.
Direcciones Futuras
The future directions for this compound are not directly available. However, similar compounds have been studied for their potential applications in various fields such as the fabrication of polymeric solar cells and the development of optoelectronic devices1516.
Please note that the information provided is based on the available literature and may not be fully accurate or comprehensive for “2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine”. Further research and studies are needed to provide a more detailed analysis.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2)12-16(8-10-17,9-11-19-15)13-4-6-14(18-3)7-5-13/h4-7H,8-12,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKVYLVDXNEOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

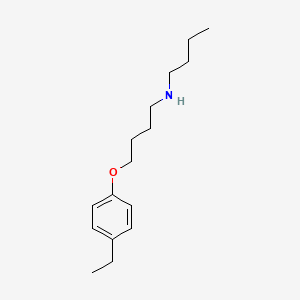
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)
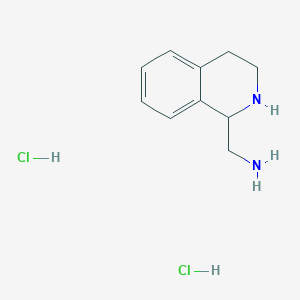
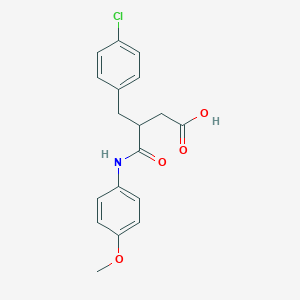
![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)
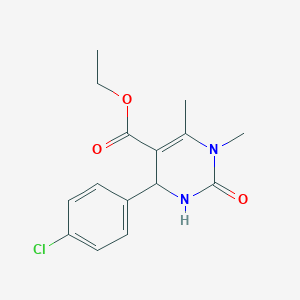
![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)
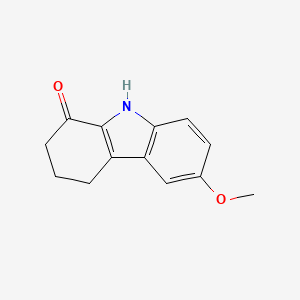
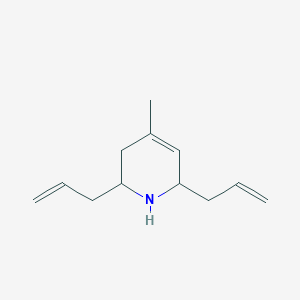
![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)